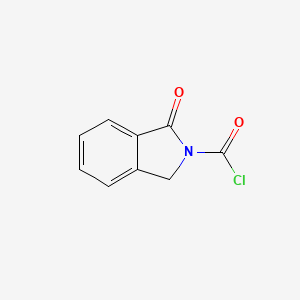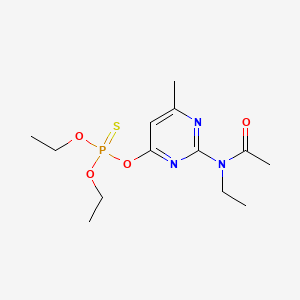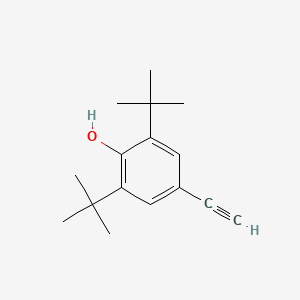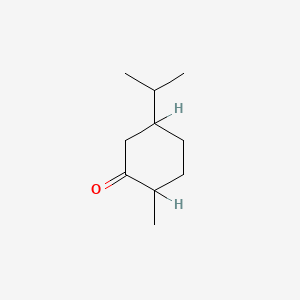
4-Methoxychrysene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methoxychrysene involves several methods. One notable approach is the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene to form the methoxychrysenes, followed by deprotection and purification. This method yields the pure 1-, 2-, 3-, and 4-chrysenols, which can then be converted to 4-Methoxychrysene .
Chemical Reactions Analysis
- Oxidation : Direct oxidation of chrysene primarily occurs at the K-region (5- and 6-positions), leading to the formation of different chrysenols .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Electrosynthesis and Organic Chemistry
- 4-Methoxychrysene has been investigated in the field of electrosynthesis. A study by Sherbo et al. (2018) discussed the paired electrolysis of 4-methoxybenzyl alcohol, leading to the synthesis of two valuable chemicals with no waste product. This indicates 4-Methoxychrysene's potential in promoting efficient chemical synthesis.
- Jørgensen and Joensen (2008) explored the photochemical synthesis of chrysenols, including 4-Methoxychrysene, which are significant for creating reference materials and standards to study metabolism in organisms.
Electrochemical Studies
- The oxidation of 4-methoxytoluene to 4-methoxybenzyl dimethylacetal, which is related to 4-Methoxychrysene, was examined by Attour et al. (2011) using a microchannel electrochemical reactor. This study contributes to understanding the electrochemical behavior of compounds related to 4-Methoxychrysene.
Application in Material Science
- The work by Fox et al. (1993) on the synthesis of alkylidene complexes using 4-Methoxychrysene derivatives highlights its utility in the development of new materials and catalysts in the field of organometallic chemistry.
Photoluminescence and Imaging Studies
- In the realm of neuroscience, Methoxy-X04, a derivative of Congo red and Chrysamine-G, has been studied for its potential in imaging amyloid plaques in living transgenic mice. This research, as explored by Klunk et al. (2002), demonstrates the relevance of 4-Methoxychrysene derivatives in advanced medical imaging techniques.
Propiedades
IUPAC Name |
4-methoxychrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-18-8-4-6-14-10-11-16-15-7-3-2-5-13(15)9-12-17(16)19(14)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMPZSCVBKWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543377 | |
| Record name | 4-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxychrysene | |
CAS RN |
63020-59-7 | |
| Record name | 4-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[p-(Chloromethyl)phenyl]propionic acid methyl ester](/img/structure/B1626116.png)



